![molecular formula C12H13ClN2O3S B2640180 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 1164563-90-9](/img/structure/B2640180.png)
3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione” is a complex organic molecule. It contains a thiazolane ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a dimethylamino group and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolane ring, the dimethylamino group, and the chlorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the thiazolane ring might undergo ring-opening reactions under certain conditions .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Compounds with structures similar to "3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda6,3-thiazolane-1,1,4-trione" have been involved in the synthesis of various heterocyclic compounds. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes results in heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives (Shibuya, 1984). Another study highlights the synthesis of 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, adopting an extended molecular structure, which indicates its potential in creating complex molecular frameworks (Vijaya et al., 2011).
Antimicrobial Activity
The synthesis and characterization of metal chelates of similar compounds, such as 5-[4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene]-8-quinolinol, have been reported to exhibit antimicrobial activity (Patel & Singh, 2009). These studies suggest the potential of such compounds in the development of new antimicrobial agents.
Anticancer Research
Compounds with the thiazolidinone core have been reported to possess anticancer activities. A novel synthesis and X-ray analysis of a thiazolidinone derivative demonstrate moderate cytotoxic activity, suggesting its potential as an anticancer agent (Mabkhot et al., 2019). This highlights the importance of such compounds in the search for new anticancer therapies.
Safety And Hazards
Zukünftige Richtungen
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a drug .
Eigenschaften
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-14(2)7-11-12(16)15(8-19(11,17)18)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDJOQCUWSAFX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640097.png)
![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)
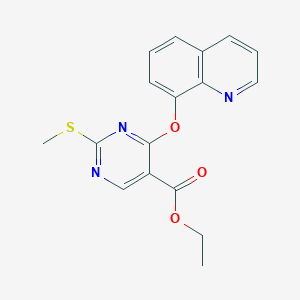
![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)
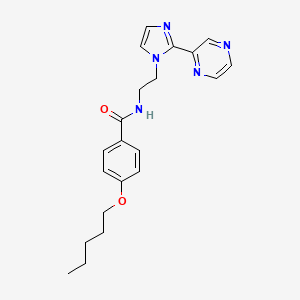
![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)
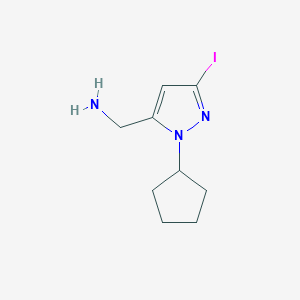
![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)
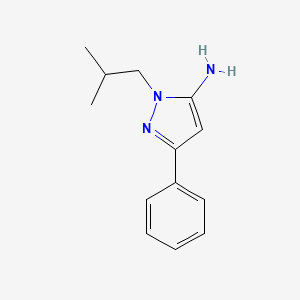
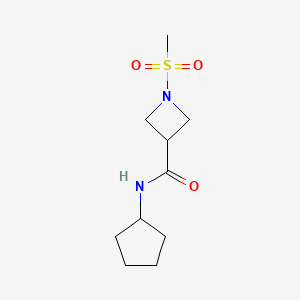
![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)